molecular formula C11H16BNO4 B1418418 4-(3-Methoxypropylcarbamoyl)phenylboronic acid CAS No. 913835-85-5

4-(3-Methoxypropylcarbamoyl)phenylboronic acid

Cat. No. B1418418
M. Wt: 237.06 g/mol
InChI Key: XYVBRVOOLKNOIC-UHFFFAOYSA-N
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Description

“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used as a reactant/reagent in the preparation of trisubstituted β-carboline derivatives as inhibitors of PIM kinases for treating cancers .


Molecular Structure Analysis

The molecular structure of “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is characterized by the presence of a phenylboronic acid group and a methoxypropylcarbamoyl group . The molecular weight of the compound is 237.06 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Methoxypropylcarbamoyl)phenylboronic acid” are not available, phenylboronic acids are known to participate in various reactions. These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed stereoselective Heck-type reactions .


Physical And Chemical Properties Analysis

“4-(3-Methoxypropylcarbamoyl)phenylboronic acid” is a solid compound with a predicted density of 1.18±0.1 g/cm3 . It has a melting point of 130-133℃ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Supramolecular Assemblies

4-(3-Methoxypropylcarbamoyl)phenylboronic acid plays a role in the formation of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids create assemblies due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. This results in centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Glucose and Lactic Acid-Responsive Micelles

This compound is used in creating biocompatible and biodegradable block copolymer micelles responsive to glucose and lactic acid. The block copolymer micelles, synthesized using phenylboronic ester, demonstrate potential in drug delivery, especially under pathological and physiological conditions (Vrbata & Uchman, 2018).

Intelligent Bio-Hydrogel

Novel cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels, showcasing glucose and pH-responsive behaviors, have been developed. These hydrogels are prepared via electron beam irradiation technology, offering potential applications in various fields including insulin release regulation (Peng et al., 2018).

Vibrational Studies of Phenylboronic Acid Derivatives

Research into the vibrational studies of phenylboronic acid derivatives, like 4-carboxy phenylboronic acid, provides insights into their molecular structure and spectroscopic parameters. This information is essential for the development of functionalized derivatives for various applications (Dikmen & Alver, 2021).

Optical Modulation in Nanotechnology

4-carboxyphenylboronic acids are significant in anchoring hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This application is crucial in developing optical modulation technologies, especially in near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).

Hydrogel Swelling Properties

Phenylboronic acids, when polymerized into hydrogels, provide a nonenzymatic means for sensing glucose concentration. The study of swelling properties of hydrogels containing phenylboronic acids like methacrylamidophenylboronic acid is essential in understanding their application in glucose monitoring systems (Kim, Mujumdar, & Siegel, 2013).

Reversible Sol-Gel Transition Gels

Phenylboronic acid derivatives are used in the creation of dynamic gels based on reversible phenylboronic acid-diol ester bonds. These gels have potential applications in dynamic or bioresponsive technologies due to their unique properties and reversible sol-gel phase transition capabilities (Xu et al., 2011).

Safety And Hazards

The compound is classified as an irritant (Hazard Code: Xi) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment is advised when handling this compound .

properties

IUPAC Name

[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVBRVOOLKNOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657067
Record name {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropylcarbamoyl)phenylboronic acid

CAS RN

913835-85-5
Record name {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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